Polyglyceryl-6 stearate chemical structure and properties
Polyglyceryl-6 stearate chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Polyglyceryl-6 stearate (B1226849) is a versatile non-ionic surfactant derived from natural and renewable resources, positioning it as a sustainable alternative to polyethylene (B3416737) glycol (PEG)-based emulsifiers.[1][2] Its amphiphilic structure, consisting of a hydrophilic polyglycerol-6 head and a lipophilic stearate tail, imparts excellent emulsifying, stabilizing, and skin-conditioning properties. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and applications of polyglyceryl-6 stearate, with a focus on its relevance to research, scientific, and drug development applications. The safety and toxicological profile are also reviewed, highlighting its favorable characteristics for use in cosmetic, pharmaceutical, and food formulations.
Chemical Structure and Properties
Polyglyceryl-6 stearate is the esterification product of polyglycerol-6 and stearic acid.[3] The polyglycerol moiety is a polymer with an average of six glycerin units, providing the hydrophilic character, while the stearic acid, an 18-carbon saturated fatty acid, constitutes the hydrophobic portion of the molecule. This structure results in a molecule with a well-balanced hydrophilic-lipophilic balance (HLB), making it an effective oil-in-water (O/W) emulsifier.[4]
The general chemical structure of Polyglyceryl-6 Stearate can be represented as follows, although it is important to note that commercial products are typically a mixture of monoesters and potentially some diesters, and the polyglycerol backbone itself is a mixture of oligomers with an average of six glycerol (B35011) units.
Table 1: Physicochemical Properties of Polyglyceryl-6 Stearate
| Property | Value | References |
| Chemical Name | Polyglyceryl-6 Stearate | [5] |
| INCI Name | Polyglyceryl-6 Stearate | |
| CAS Number | 95461-65-7 | [6] |
| Molecular Formula | C36H72O14 (representative) | [2] |
| Molecular Weight | ~728.95 g/mol (representative) | [2] |
| Appearance | Light yellow waxy solid | [2] |
| HLB Value | 9-12 | [2][7] |
| Acid Value | ≤ 6.0 mg KOH/g | [2] |
| Saponification Value | ≤ 165 mg KOH/g | [2] |
| Iodine Value | ≤ 3.0 g I2/100g | [2] |
| Solubility | Dispersible in water; soluble in oils and organic solvents. | [8] |
Synthesis of Polyglyceryl-6 Stearate
The synthesis of polyglyceryl-6 stearate is typically a two-step process: the polymerization of glycerol to form polyglycerol-6, followed by the esterification of the polyglycerol with stearic acid.[9]
Synthesis of Polyglycerol-6
Experimental Protocol:
-
Materials: Refined glycerol, alkaline catalyst (e.g., sodium hydroxide (B78521) or potassium carbonate).[10][11]
-
Procedure:
-
Charge a reaction vessel with refined glycerol and the alkaline catalyst (e.g., 1% w/w of glycerol).[10]
-
Heat the mixture under an inert atmosphere (e.g., nitrogen) to approximately 260°C to initiate the condensation polymerization.[10][11]
-
Continuously remove the water generated during the reaction to drive the equilibrium towards the formation of polyglycerol.[10]
-
Monitor the degree of polymerization by measuring the refractive index or hydroxyl value of the reaction mixture.[10][12]
-
Once the desired average degree of polymerization (n=6) is achieved, cool the reaction mixture.
-
Purify the crude polyglycerol by vacuum distillation to remove unreacted glycerol.[10]
-
Esterification of Polyglycerol-6 with Stearic Acid
Experimental Protocol:
-
Materials: Polyglycerol-6, stearic acid, esterification catalyst (optional, can be acid or base).
-
Procedure:
-
Combine polyglycerol-6 and stearic acid in a reaction vessel in the desired molar ratio.
-
Heat the mixture to 200-230°C under an inert atmosphere with stirring.[10]
-
If a catalyst is used, it is added at this stage. The reaction can also be carried out without a catalyst at high temperatures.[4]
-
Monitor the progress of the esterification by measuring the acid value of the reaction mixture. The reaction is considered complete when the acid value drops to the desired level (e.g., < 6.0 mg KOH/g).[10]
-
Cool the reaction mixture under an inert atmosphere.
-
The final product can be used as is or may undergo further purification steps like decolorization or deodorization if required for specific applications.[10]
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Caption: Synthesis of Polyglyceryl-6 Stearate.
Spectroscopic Characterization
Fourier Transform Infrared (FTIR) Spectroscopy
-
O-H Stretching: A broad absorption band in the region of 3300-3500 cm⁻¹ is expected, corresponding to the hydroxyl groups of the polyglycerol backbone.
-
C-H Stretching: Strong absorption bands around 2850-2960 cm⁻¹ are characteristic of the C-H stretching vibrations of the alkyl chains in the stearic acid moiety.
-
C=O Stretching: A strong, sharp absorption peak around 1735-1745 cm⁻¹ indicates the presence of the ester carbonyl group.[13]
-
C-O Stretching: Absorption bands in the region of 1050-1250 cm⁻¹ are attributable to the C-O stretching vibrations of the ester linkage and the ether linkages within the polyglycerol backbone.[13]
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR:
-
Alkyl Chain Protons: A large, complex multiplet in the upfield region (δ 0.8-1.6 ppm) corresponds to the protons of the stearic acid alkyl chain.
-
Polyglycerol Backbone Protons: A complex set of signals between δ 3.4-4.2 ppm is characteristic of the methine and methylene (B1212753) protons of the polyglycerol backbone.
-
Ester-linked Methylene Protons: A signal slightly downfield from the main polyglycerol signals can be attributed to the methylene protons of the polyglycerol unit directly attached to the ester group.
-
-
¹³C NMR:
-
Carbonyl Carbon: A signal in the range of δ 170-175 ppm is characteristic of the ester carbonyl carbon.
-
Alkyl Chain Carbons: A series of signals in the upfield region (δ 14-35 ppm) corresponds to the carbons of the stearic acid alkyl chain.
-
Polyglycerol Backbone Carbons: A group of signals between δ 60-80 ppm is indicative of the carbons in the polyglycerol backbone.
-
Emulsifying Properties and Performance
Polyglyceryl-6 stearate is a highly effective O/W emulsifier, capable of forming stable emulsions.[4] Its performance is influenced by its concentration and the overall formulation.
Table 2: Surfactant Properties of Polyglyceryl Esters (General Trends)
| Property | Trend | Rationale | References |
| Critical Micelle Concentration (CMC) | Decreases with increasing alkyl chain length; Increases with increasing polyglycerol chain length. | Longer hydrophobic tails favor micellization at lower concentrations. Larger hydrophilic heads require higher concentrations for aggregation. | |
| Interfacial Tension | Significantly reduces oil-water interfacial tension. | The amphiphilic nature of the molecule allows it to adsorb at the oil-water interface, reducing the energy of the interface. | [14] |
| Emulsion Stability | Generally good, can form stable O/W emulsions. | Forms a protective film around oil droplets, preventing coalescence. Can form liquid crystalline structures in the continuous phase, enhancing stability. | [15] |
Experimental Protocol: Emulsion Stability Testing
-
Preparation of Emulsion:
-
Prepare the oil phase by dissolving any oil-soluble components in the chosen oil.
-
Prepare the aqueous phase by dissolving polyglyceryl-6 stearate and any water-soluble components in water.
-
Heat both phases separately to 70-80°C.
-
Slowly add the oil phase to the aqueous phase while homogenizing at high speed.
-
Continue homogenization for a specified time (e.g., 5-10 minutes).
-
Cool the emulsion to room temperature with gentle stirring.
-
-
Stability Assessment:
-
Macroscopic Observation: Visually inspect the emulsion for any signs of phase separation, creaming, or coalescence over a set period at different storage conditions (e.g., room temperature, 4°C, 40°C).
-
Microscopic Analysis: Observe the emulsion under a microscope to assess droplet size and distribution. Changes in droplet size over time can indicate instability.
-
Particle Size Analysis: Use techniques like laser diffraction to quantitatively measure the droplet size distribution of the emulsion at different time points. An increase in the average droplet size signifies instability.
-
Centrifugation Test: Centrifuge the emulsion at a specific speed and time (e.g., 3000 rpm for 30 minutes). Any phase separation indicates poor stability.
-
Rheological Measurements: Measure the viscosity and viscoelastic properties of the emulsion over time. Changes in rheology can be indicative of structural changes and instability.
-
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Caption: Emulsion Stability Testing Workflow.
Applications in Research and Drug Development
The favorable properties of polyglyceryl-6 stearate make it a valuable excipient in various research and development applications.
-
Cosmetic and Dermatological Formulations: Its emulsifying and skin-conditioning properties are utilized in the development of creams, lotions, and other topical delivery systems for active pharmaceutical ingredients (APIs).[3] It can create stable and aesthetically pleasing formulations.
-
Pharmaceutical Emulsions: It can be used to formulate oral and topical emulsions for drug delivery. Its non-ionic nature makes it less likely to interact with charged APIs.
-
Nanoparticle and Liposome Formulation: As a surfactant, it can be employed in the preparation of nanoparticles and liposomes for targeted drug delivery and controlled release applications.
-
Food Technology: In the food industry, polyglyceryl esters of fatty acids are used as emulsifiers in a wide range of products, including baked goods, dairy products, and confectionery.[2] This has implications for the development of functional foods and oral drug delivery systems incorporated into food matrices.
Safety and Toxicology
Polyglyceryl-6 stearate is part of the broader group of polyglyceryl fatty acid esters that have been assessed for safety by the Cosmetic Ingredient Review (CIR) Expert Panel. The panel concluded that these ingredients are safe for use in cosmetics when formulated to be non-irritating.[16]
Table 3: Toxicological Profile of Polyglyceryl Fatty Acid Esters
| Endpoint | Result | References |
| Acute Oral Toxicity | Low toxicity; LD50 estimated to be >2.5 g/kg for a mixture containing Glyceryl/Polyglyceryl-6 Isostearate/Behenate Esters in rats. | [17][18] |
| Dermal Irritation | Generally non-irritating to mildly irritating, depending on the specific ester and concentration. | [17][19] |
| Ocular Irritation | Generally non-irritating to mildly irritating. | [17] |
| Skin Sensitization | Not considered to be a skin sensitizer. | [17] |
| Genotoxicity | Negative in Ames tests. | [17] |
A key advantage of polyglyceryl-6 stearate over ethoxylated surfactants is that its synthesis does not produce 1,4-dioxane, a potential carcinogen.[4]
Conclusion
Polyglyceryl-6 stearate is a high-performance, biodegradable, and safe non-ionic surfactant with a wide range of applications in cosmetics, pharmaceuticals, and food products. Its excellent emulsifying and stabilizing properties, coupled with a favorable safety profile, make it an attractive excipient for researchers, scientists, and drug development professionals. The detailed information on its chemical structure, properties, synthesis, and characterization provided in this guide serves as a valuable resource for the formulation and development of innovative and sustainable products. As the demand for natural and PEG-free ingredients continues to grow, the importance of polyglyceryl-6 stearate and related polyglyceryl esters is expected to increase significantly.
References
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- 2. sincerechemical.com [sincerechemical.com]
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- 12. US3637774A - Process for preparation and purification of polyglycerols and esters thereof - Google Patents [patents.google.com]
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- 15. POLYGLYCERYL-6 DISTEARATE - Ataman Kimya [atamanchemicals.com]
- 16. Polyglyceryl-6 stearate - PubChem [pubchem.ncbi.nlm.nih.gov]
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